Ganoderlactone D
Description
Origin and Isolation of Ganoderlactone D
This compound is a metabolite isolated from the fungus Ganoderma lucidum, a well-known species of medicinal mushroom. npatlas.orgnih.gov The process of obtaining this compound involves extraction from the fruiting bodies of the fungus. researchgate.net Specifically, a chloroform (B151607) extract of G. lucidum has been a source for the isolation of various lanostane-type triterpenoids, including this compound. researchgate.net The isolation and identification of these compounds are achieved through various spectroscopic techniques. researchgate.net
Significance within the Lanostane-Type Triterpenoids of Ganoderma lucidum
Ganoderma lucidum is a rich source of a diverse array of triterpenoids, with over 300 such compounds having been isolated from it. researchgate.netsciopen.com These triterpenoids, particularly the lanostane-type, are considered primary bioactive constituents of the fungus. researchgate.netnih.gov this compound is a C27 triterpenoid (B12794562), meaning its structure is based on a 27-carbon skeleton. nih.gov This classification is significant as the side chain structure of these triterpenoids is believed to play a crucial role in their biological activities. rsc.org The presence of a γ-lactone ring in its structure is a key feature of this compound. nih.gov
Overview of Current Academic Research Trajectories on this compound
Current research on this compound is exploring its potential biological activities. A notable area of investigation is its inhibitory effect on certain enzymes.
Enzyme Inhibition: One of the primary focuses of research has been the inhibitory effect of this compound on α-glucosidase. rsc.orgmedchemexpress.comd-nb.info Studies have shown that it exhibits inhibitory effects on yeast α-glucosidase with a reported IC50 value of 41.7 μM. medchemexpress.commedchemexpress.com This activity is thought to be related to the structure of the compound, particularly the presence of hydroxyl groups at specific positions and the γ-lactone ring. rsc.org The inhibition of α-glucosidase is a mechanism relevant to the management of postprandial hyperglycemia by delaying carbohydrate digestion. vulcanchem.com
Computational Studies: More recent research has employed computational methods to investigate the potential of this compound. An in silico study in 2024 identified this compound as a potential inhibitor of MYC, a protein implicated in cancer development. vulcanchem.comacs.org The study calculated a significant binding energy and suggested that the compound could disrupt the interaction of MYC with its partner protein MAX, a critical step in its oncogenic function. vulcanchem.com These computational analyses also assess the physicochemical and pharmacokinetic properties of this compound, providing insights for further experimental studies. acs.orgresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C27H38O7 |
| Molecular Weight | 474.59 g/mol |
| CAS Number | 1801934-15-5 |
| Origin | Ganoderma lucidum |
| Compound Class | Lanostane-type Triterpenoid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O7/c1-23(2)14-11-13(28)19-20(24(14,3)9-7-16(23)29)21(32)22(33)26(5)15(12-17(30)27(19,26)6)25(4)10-8-18(31)34-25/h13-16,22,28-29,33H,7-12H2,1-6H3/t13-,14?,15+,16-,22+,24-,25+,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCKLFZPYIWUFJ-REORPRAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC(C3=C2C(=O)C(C4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC(=O)O1)[C@H]2CC(=O)[C@@]3([C@@]2([C@@H](C(=O)C4=C3[C@H](CC5[C@@]4(CC[C@@H](C5(C)C)O)C)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Biological Activities of Ganoderlactone D
Anti-inflammatory Effects
Ganoderlactone D demonstrates notable anti-inflammatory activity, primarily through the modulation of key signaling pathways and the suppression of inflammatory mediators. biosynth.com Its effects are largely attributed to its ability to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)
A key aspect of this compound's anti-inflammatory action is its capacity to inhibit the production of pro-inflammatory cytokines. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are pivotal in orchestrating the inflammatory response. thermofisher.comfrontiersin.org Studies have shown that this compound can effectively suppress the production of these cytokines in immune cells like macrophages. This inhibition is a direct consequence of its ability to suppress the activation of NF-κB, a transcription factor that governs the expression of these inflammatory genes. By preventing NF-κB activation, this compound effectively dampens the inflammatory cascade at a crucial control point.
| Pro-inflammatory Cytokine | Effect of this compound | Mechanism of Action |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production | Suppression of NF-κB activation |
| Interleukin-6 (IL-6) | Inhibition of production | Suppression of NF-κB activation |
| Interleukin-1beta (IL-1β) | Inhibition of production | Suppression of NF-κB activation |
Anticancer and Antitumor Properties
This compound has emerged as a compound of interest in cancer research due to its demonstrated anticancer and antitumor activities. Its multifaceted mechanism of action targets several key processes involved in cancer development and progression.
Inhibition of Cancer Cell Proliferation
Uncontrolled cell proliferation is a fundamental characteristic of cancer. nih.gov In vitro studies have consistently shown that this compound can inhibit the proliferation of various cancer cells. This inhibitory effect on cancer cell growth highlights its potential as a cytostatic agent. nih.gov
Induction of Apoptosis in Neoplastic Cells
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. biomolther.orgfrontiersin.org A significant aspect of this compound's anticancer activity is its ability to induce apoptosis in cancer cells. This pro-apoptotic effect helps to control tumor growth by actively promoting the death of neoplastic cells. nih.gov
| Anticancer Mechanism | Effect of this compound |
| Cancer Cell Proliferation | Inhibition |
| Apoptosis Induction | Induces apoptosis in cancer cells |
Suppression of Tumor Growth in Preclinical Models
The anticancer potential of this compound observed in vitro has been corroborated by in vivo studies using preclinical models. Research in mouse models has demonstrated that this compound can effectively suppress tumor growth and reduce tumor volume. elifesciences.org These findings in animal models provide a strong basis for its potential therapeutic application in oncology.
Immunomodulatory Activity
This compound has been identified as having immunomodulatory effects. Research indicates that its mechanism of action may involve the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial in regulating immune and inflammatory responses. In vitro and in vivo studies have demonstrated that this compound can inhibit the activation of NF-κB and the subsequent production of downstream inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The compound is thought to exert this effect by inhibiting IκB kinase (IKK) activity, a key enzyme responsible for activating NF-κB.
Enzyme Inhibitory Activities
This compound has demonstrated inhibitory effects on several key enzymes, highlighting its potential as a modulator of various biological pathways.
This compound exhibits inhibitory activity against yeast α-glucosidase. glpbio.comdcchemicals.comglpbio.com Studies have reported an IC50 value of 41.7 μM for this inhibition. glpbio.comglpbio.com This positions this compound as a notable natural inhibitor of this enzyme, although it is less potent than the pharmaceutical drug acarbose. vulcanchem.com Molecular docking studies suggest that the inhibitory mechanism is competitive, with this compound binding to the active site of the α-glucosidase enzyme. vulcanchem.com The inhibition of α-glucosidase can delay the digestion of carbohydrates, which may help in managing postprandial hyperglycemia. vulcanchem.comupm.edu.my
Table 1: α-Glucosidase Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| This compound | Yeast α-Glucosidase | 41.7 μM glpbio.comglpbio.com |
| Acarbose (Reference) | α-Glucosidase | ~100 nM vulcanchem.com |
P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. mdpi.comnumberanalytics.com Modulators of P-gp can reverse this resistance. medchemexpress.com Research has shown that highly oxygenated lanostane (B1242432) derivatives from Ganoderma lucidum, including compounds structurally related to this compound, have inhibitory effects on P-glycoprotein. glpbio.com This suggests a potential role for this compound in modulating P-gp activity, which could be significant in overcoming multidrug resistance in therapeutic contexts.
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov While direct studies on this compound's AChE inhibition are limited, research on other triterpenoids from Ganoderma lucidum has shown inhibitory effects on this enzyme. researchgate.net For instance, Ganoderic acid A and Lucidenic acid A have demonstrated significant AChE inhibitory activity. researchgate.net Furthermore, derivatives of other complex molecules have been synthesized and shown to inhibit AChE at micromolar concentrations, with their effectiveness influenced by their chemical structure. dergipark.org.trnanobioletters.com This indicates that derivatives of this compound could potentially be developed as acetylcholinesterase inhibitors.
P-Glycoprotein Modulation
Neuroprotective Potential
Triterpenoids and other bioactive compounds from Ganoderma lucidum have been recognized for their neuroprotective properties. researchgate.netnih.gov These compounds may offer protection against oxidative stress-induced cell damage and neurodegeneration. mdpi.com The mechanisms behind these effects are thought to involve the activation of antioxidant pathways and the reduction of reactive oxygen species (ROS). mdpi.com Studies on triterpenoids from Ganoderma lucidum have shown they possess antioxidant activity and neuroprotective effects. sciopen.com While direct evidence for this compound is still emerging, the known neuroprotective activities of related compounds from the same source suggest its potential in this area. sciopen.comsciengine.com
Investigation of Molecular Mechanisms of Action for Ganoderlactone D
Targeting of Signaling Pathways
NF-κB Signaling Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, and cell survival. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer. researchgate.net Ganoderlactone D has been identified as a modulator of the NF-κB signaling pathway. It has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibitory action is thought to be a primary contributor to the anti-inflammatory and anti-tumor effects observed with this compound. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells like macrophages, further highlighting its role in modulating NF-κB-mediated inflammation.
IκB Kinase (IKK) Activity Inhibition
The activation of NF-κB is largely controlled by the IκB kinase (IKK) complex. nih.govmdpi.com IKK phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent release and nuclear translocation of NF-κB. nih.gov Research suggests that the mechanism of action for this compound involves the direct inhibition of IKK activity. By targeting IKK, this compound effectively blocks the downstream cascade that leads to NF-κB activation. This direct inhibition of a key upstream kinase in the NF-κB pathway provides a specific molecular explanation for its observed anti-inflammatory and anti-tumor properties.
Cellular Process Modulation
Inhibition of Cancer Cell Migration and Invasion
The spread of cancer cells from a primary tumor to distant sites, a process known as metastasis, is a major cause of cancer-related mortality and involves cell migration and invasion. nih.govfrontiersin.org In vitro research has shown that this compound can effectively lessen the migration and invasion of cancer cells. This suggests that this compound may interfere with the complex cellular machinery and signaling pathways that govern cell motility and the degradation of the extracellular matrix, which are essential for metastasis. nih.govnih.gov
Exploration of Other Potential Molecular Targets
Beyond its well-documented effects on the NF-κB pathway, researchers are exploring other potential molecular targets of this compound. Computational studies, such as in silico docking and molecular dynamics simulations, have been employed to investigate its binding potential to various proteins.
One such study explored the anti-MYC potential of several lanostane-type triterpenes, including this compound. nih.govacs.org The MYC proto-oncogene is a transcription factor that is often overexpressed in many types of cancer and plays a critical role in cell growth, proliferation, and death. acs.org The analysis indicated that this compound, along with other similar compounds, could favorably interact with the MYC molecular target. nih.govacs.orgresearcher.liferesearchgate.net These computational findings suggest that MYC could be a potential, yet to be experimentally validated, molecular target for this compound. nih.govacs.org
Further research has also identified other potential, though less characterized, activities. For instance, some derivatives of this compound have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. nih.gov Additionally, this compound itself has demonstrated inhibitory effects on yeast α-Glucosidase. medchemexpress.com
Table of Research Findings on this compound's Molecular Mechanisms
| Mechanism | Effect of this compound | Key Molecular Players | Observed Outcome | Supporting Evidence |
|---|---|---|---|---|
| NF-κB Signaling | Modulation/Inhibition | NF-κB, TNF-α, IL-6 | Reduced inflammation and tumor growth | |
| IKK Activity | Inhibition | IκB Kinase (IKK) | Blockade of NF-κB activation | |
| Apoptosis | Induction | Not fully elucidated | Cancer cell death | |
| Cell Migration/Invasion | Inhibition | Not fully elucidated | Reduced metastatic potential | |
| Potential MYC Targeting | Favorable Interaction (in silico) | MYC proto-oncogene | Potential anti-cancer activity | nih.govacs.orgresearcher.liferesearchgate.net |
Role in Oxidative Stress Reduction Pathways (e.g., Nrf2/ARE)
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense capacity, is implicated in a variety of cellular damage and disease processes. mdpi.com A key player in the cellular response to oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.commdpi.com This is accomplished through the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of these genes to which Nrf2 binds. nih.gov
Under normal conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com However, in the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. mdpi.com Once in the nucleus, Nrf2 partners with other proteins to activate the transcription of genes that encode for antioxidant enzymes, thereby protecting the cell from damage. mdpi.comnih.gov
Research has highlighted the potential of certain compounds to modulate this protective pathway. While direct studies on this compound are limited, research on a related compound, Ganoderic acid D, has shown its ability to protect human amniotic mesenchymal stem cells from oxidative stress-induced senescence. nih.gov This effect was achieved by targeting 14-3-3ε to activate the CaM/CaMKII/Nrf2 signaling pathway, which in turn reduced ROS production and enhanced cell viability. nih.gov This suggests a potential, though not directly confirmed, mechanism by which compounds from Ganoderma species may influence oxidative stress pathways. The activation of the Nrf2-ARE pathway is considered a promising neuroprotective strategy against oxidative stress-related neurodegenerative diseases. nih.gov
| Key Components of the Nrf2/ARE Pathway | Function |
| Nrf2 (Nuclear factor erythroid 2-related factor 2) | A transcription factor that regulates the expression of antioxidant and cytoprotective genes. mdpi.commdpi.com |
| ARE (Antioxidant Response Element) | A specific DNA sequence in the promoter region of target genes to which Nrf2 binds to initiate transcription. nih.gov |
| Keap1 (Kelch-like ECH-associated protein 1) | A protein that binds to Nrf2 under normal conditions, leading to its degradation. mdpi.com |
| ROS (Reactive Oxygen Species) | Highly reactive molecules that can cause cellular damage when their levels exceed the cell's antioxidant capacity. mdpi.commdpi.com |
Influence on Autophagic Processes (e.g., Aβ clearance)
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, including misfolded proteins and damaged organelles. nih.govfrontiersin.org This process is crucial for maintaining cellular homeostasis and is implicated in the clearance of protein aggregates associated with neurodegenerative diseases like Alzheimer's disease (AD). nih.govfrontiersin.orgoaepublish.com In the context of AD, a key pathological hallmark is the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.govfrontiersin.org The autophagy-lysosomal pathway is a primary mechanism for the clearance of Aβ. frontiersin.org
Research into compounds from Ganoderma has shed light on their potential to influence autophagy and Aβ clearance. For instance, Ganoderic Acid A has been shown to promote the clearance of Aβ in microglial cells by enhancing autophagy. nih.govnih.gov This effect is mediated through the activation of the Axl receptor tyrosine kinase and its downstream effector, Pak1. nih.gov The study demonstrated that inhibiting either Axl or Pak1 reversed the Aβ-clearing effects of Ganoderic Acid A, highlighting the critical role of this signaling pathway in autophagy-mediated Aβ degradation. nih.gov While this research focuses on Ganoderic Acid A, it provides a plausible framework for how related compounds like this compound might influence similar cellular processes. The impairment of the autophagy-lysosomal pathway is a significant factor in the progression of AD, making the modulation of this pathway a key therapeutic target. frontiersin.orgmdpi.com
| Factor | Role in Aβ Clearance and Autophagy |
| Autophagy | A cellular degradation process essential for clearing abnormal protein aggregates like Aβ. nih.govfrontiersin.org |
| Amyloid-beta (Aβ) | A peptide that aggregates to form plaques in the brain, a hallmark of Alzheimer's disease. frontiersin.org |
| Axl Receptor Tyrosine Kinase | A receptor that, when activated, can initiate signaling pathways that enhance autophagy. nih.govnih.gov |
| Ganoderic Acid A | A compound shown to promote Aβ clearance by activating autophagy through the Axl signaling pathway. nih.govnih.gov |
Impact on Mitochondrial Function and Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) and mitochondria are critical organelles that work in concert to maintain cellular homeostasis, including protein synthesis, energy production, and calcium signaling. mdpi.come-dmj.org The physical contact sites between these two organelles, known as mitochondria-associated ER membranes (MAMs), are crucial for their coordinated function. e-dmj.org Disruption of ER function can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. mdpi.come-dmj.org This, in turn, can trigger the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. nih.gov
ER stress and mitochondrial dysfunction are often interconnected. e-dmj.orgfrontiersin.org Prolonged or severe ER stress can lead to mitochondrial dysfunction, characterized by increased production of reactive oxygen species (ROS) and impaired ATP generation. nih.govfrontiersin.org The release of calcium from the ER during stress can be taken up by mitochondria, leading to an overload that can trigger apoptotic pathways. mdpi.commdpi.com This interplay establishes a vicious cycle where ER stress exacerbates mitochondrial damage, and vice versa. frontiersin.org
While direct evidence for this compound's impact on these processes is not available, the intricate relationship between ER stress and mitochondrial function is a key area of investigation for various cellular pathologies. For example, in the context of diabetes, hyperglycemia and hyperlipidemia can disrupt both mitochondrial activity and ER homeostasis, leading to β-cell death. nih.gov Similarly, in inflammatory airway diseases, inflammation can induce ER stress, leading to altered mitochondrial dynamics and function. frontiersin.org Understanding how compounds might modulate the ER-mitochondria axis is crucial for developing therapies for a range of diseases.
| Cellular Component/Process | Role in Cellular Stress |
| Endoplasmic Reticulum (ER) | Site of protein synthesis and folding; disruption leads to ER stress. mdpi.come-dmj.org |
| Mitochondria | Primary site of ATP production; dysfunction can lead to increased ROS and apoptosis. mdpi.comnih.gov |
| ER Stress | Caused by the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). e-dmj.orgnih.gov |
| Mitochondrial Dysfunction | Can be induced by ER stress and is characterized by impaired energy metabolism and increased oxidative stress. nih.govfrontiersin.org |
| Calcium (Ca2+) Homeostasis | Disrupted during ER stress, with Ca2+ release from the ER impacting mitochondrial function. mdpi.commdpi.com |
Axl Receptor Tyrosine Kinase and RAC Modulation
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, plays a significant role in various cellular processes, including cell survival, migration, and immune regulation. mdpi.comcellsignet.com Axl is activated by its ligand, Gas6 (growth arrest-specific protein 6), as well as through ligand-independent mechanisms. cellsignet.comnih.gov The activation of Axl initiates downstream signaling cascades that can influence cytoskeletal dynamics and cell motility. dovepress.com
One of the key downstream effectors of Axl signaling is the Rho GTPase, Rac. dovepress.com In breast cancer cells, for instance, Axl has been shown to physically interact with and phosphorylate ELMO1/2, which is required for the activation of Rac1 and subsequent cell invasiveness. mdpi.com This highlights a pathway where Axl activation directly leads to the modulation of Rac-dependent cytoskeletal rearrangements. dovepress.com
While research directly linking this compound to Axl and Rac modulation is not available, studies on related compounds provide a potential mechanism. As mentioned previously, Ganoderic Acid A has been shown to activate Axl to promote autophagy and Aβ clearance. nih.gov Given that Axl signaling can influence Rac-mediated processes, it is plausible that compounds from Ganoderma could have broader effects on cellular functions regulated by the Axl-Rac axis. The Axl receptor is considered a promising therapeutic target in various diseases, including cancer, due to its role in promoting cell survival and migration. nih.govnih.gov
| Molecule | Function and Interaction |
| Axl Receptor Tyrosine Kinase | A receptor involved in cell survival, migration, and immune response. mdpi.comcellsignet.com |
| Gas6 (Growth arrest-specific protein 6) | The primary ligand that binds to and activates the Axl receptor. cellsignet.comnih.gov |
| Rac | A Rho GTPase that regulates cytoskeletal dynamics and cell motility. dovepress.com |
| ELMO1/2 | Proteins that interact with Axl and are involved in the activation of Rac1. mdpi.com |
Preclinical Research Methodologies and Findings for Ganoderlactone D
In Vitro Cellular Assays
In vitro cellular assays are fundamental in preclinical research, providing initial insights into the biological activities of a compound by studying its effects on cells cultured in a controlled laboratory setting. epo-berlin.com These assays are crucial for determining a compound's potential as a therapeutic agent, including its effects on cell proliferation, survival, and other cellular processes. epo-berlin.comtci-thaijo.org For Ganoderlactone D, a variety of these assays have been employed to elucidate its pharmacological profile.
Assessment of Antiproliferative Effects
The antiproliferative activity of a compound is its ability to inhibit the growth and division of cells, a key characteristic for potential anticancer agents. tci-thaijo.org This is often one of the first parameters assessed in cancer drug discovery. nih.gov In vitro research has demonstrated that this compound possesses the capacity to decrease the growth of cancer cells.
The assessment of antiproliferative effects is typically conducted using various human cancer cell lines. nih.gov A standard method for measuring the inhibition of cell proliferation is the methyl-[3H]-thymidine incorporation assay, which quantifies the incorporation of a radiolabeled DNA precursor into the DNA of dividing cells. nih.gov Other common methods include the MTT and MTS assays, which measure the metabolic activity of cells as an indicator of their viability. plos.org However, it is noted that the chemical nature of a tested compound can sometimes interfere with these tetrazolium-based assays, potentially leading to an underestimation of its antiproliferative effect. plos.org
The results of these assays are typically expressed as an IC50 value, which is the concentration of the compound required to inhibit cell proliferation by 50%. nih.gov This value is a key indicator of the compound's potency. nih.gov A lower IC50 value signifies greater potency. mdpi.com While studies confirm the antiproliferative and anti-tumor effects of this compound, specific IC50 values across a range of cancer cell lines are not detailed in the available research.
Table 1: Summary of Antiproliferative Assay Findings for this compound
| Assay Type | Cellular Effect | Finding | Source |
|---|
Analysis of Apoptotic Induction in Cell Lines
Apoptosis, or programmed cell death, is a naturally controlled process essential for development and homeostasis. frontiersin.orgmdpi.com The ability to induce apoptosis in cancer cells is a highly sought-after characteristic for anticancer therapeutics, as cancer cells are often characterized by their ability to evade this process. frontiersin.orgnih.gov In vitro studies have established that this compound is capable of inducing apoptosis in cancer cells.
The induction of apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.govnih.gov Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of cell death. nih.gov
Laboratory analysis of apoptosis involves several techniques. Flow cytometry with annexin (B1180172) V and propidium (B1200493) iodide staining is commonly used to distinguish between viable, apoptotic, and necrotic cells. nih.gov Western blot analysis can be used to detect the cleavage and activation of key apoptotic proteins, such as caspases (e.g., caspase-8, caspase-9) and the regulation of Bcl-2 family proteins, which include both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. frontiersin.org The mechanism by which this compound induces apoptosis is thought to involve the inhibition of the NF-κB signaling pathway, which plays a critical role in regulating cell survival.
Table 2: Apoptotic Induction by this compound
| Cellular Process | Effect of this compound | Potential Mechanism | Source |
|---|
Evaluation of Anti-migratory and Anti-invasive Potential
Cell migration and invasion are critical processes in cancer metastasis, where cancer cells spread from the primary tumor to other parts of the body. frontiersin.org The evaluation of a compound's ability to inhibit these processes is crucial for assessing its potential to prevent metastasis. aging-us.com In vitro studies have shown that this compound can reduce the migration and invasion of cancer cells.
Several in vitro assays are used to study these phenomena. The wound healing assay , or scratch assay, involves creating a "wound" in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap over time. frontiersin.orgnih.gov The transwell migration and invasion assay , also known as the Boyden chamber assay, is another widely used method. frontiersin.orgnih.gov In this assay, cells are placed in the upper chamber of a transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. nih.govresearchgate.net For invasion assays, the membrane is coated with a layer of extracellular matrix (such as Matrigel), which the cells must degrade and invade to migrate through. frontiersin.orgnih.gov
The findings indicate that this compound possesses anti-migratory and anti-invasive properties, suggesting its potential to interfere with the metastatic cascade.
Table 3: Anti-migratory and Anti-invasive Potential of this compound
| Assay Type | Process Evaluated | Finding for this compound | Source |
|---|
Investigation of Anti-inflammatory Responses in Immune Cells
Chronic inflammation is implicated in the development and progression of various diseases. plos.org The ability of a compound to modulate the response of immune cells, such as macrophages, is a key indicator of its anti-inflammatory potential. This compound has been found to exhibit anti-inflammatory effects by inhibiting key inflammatory pathways in immune cells.
In vitro anti-inflammatory studies often utilize immune cell lines like the murine macrophage cell line RAW 264.7 or peripheral blood mononuclear cells (PBMCs). plos.orgscreenlib.com These cells are typically stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response. nih.gov This response includes the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The production of NO is mediated by the enzyme inducible nitric oxide synthase (iNOS). frontiersin.orgqiagen.com
The anti-inflammatory activity of a test compound is assessed by its ability to reduce the production of these inflammatory markers. This compound has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, in macrophages. The mechanism underlying these effects is believed to be the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. this compound suppresses the activation of NF-κB by potentially inhibiting IκB kinase (IKK) activity.
Table 4: Anti-inflammatory Effects of this compound in Immune Cells
| Immune Cell Type | Inflammatory Mediator | Effect of this compound | Source |
|---|---|---|---|
| Macrophages | TNF-α | Inhibition | |
| Macrophages | IL-6 | Inhibition | |
| Macrophages | IL-1β | Inhibition |
Enzyme Activity Inhibition Assays (e.g., α-Glucosidase, P-Glycoprotein, AChE)
Enzyme inhibition assays are used to determine if a compound can block the activity of a specific enzyme. This is a common strategy in drug discovery to target enzymes that are involved in disease pathology.
α-Glucosidase Inhibition: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. mdpi.com Its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net The inhibitory activity is typically measured spectrophotometrically by monitoring the release of p-nitrophenol from the substrate ρ-nitrophenyl-α-D-glucopyranoside (ρ-NPG). mdpi.comukwms.ac.idscielo.br Research indicates that this compound exhibits inhibitory effects against yeast α-glucosidase. medchemexpress.com
P-Glycoprotein Inhibition: P-Glycoprotein (P-gp) is a transmembrane protein that can pump a wide variety of drugs out of cells, leading to multidrug resistance in cancer therapy. Assays to screen for P-gp inhibitors are important, but specific data on the effect of this compound on P-gp activity is not available in the provided research.
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine. scielo.brattogene.com AChE inhibitors are used to treat the symptoms of Alzheimer's disease. scielo.br The most common assay method is the Ellman method, which uses acetylthiocholine (B1193921) as a substrate. scielo.brnih.gov Its hydrolysis by AChE produces thiocholine, which reacts with DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to form a colored product that can be measured spectrophotometrically. attogene.comnih.gov There is no specific information in the provided results regarding the direct inhibition of AChE by this compound. scielo.brmdpi.comfrontiersin.org
Table 5: Enzyme Inhibition Profile of this compound
| Enzyme | Biological Role | Inhibitory Finding for this compound | Source |
|---|---|---|---|
| α-Glucosidase | Carbohydrate Digestion | Shows inhibitory effects on yeast α-glucosidase. | medchemexpress.com |
| P-Glycoprotein | Drug Efflux | Data not available. |
Neuroprotective Assays against Oxidative Stress
Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. nih.govnih.gov Neuroprotective assays aim to identify compounds that can protect neuronal cells from damage induced by oxidative stress. frontiersin.org These in vitro assays often use neuronal cell lines, such as the rat pheochromocytoma cell line PC12, which is a common model for neuronal studies. nih.govfrontiersin.org
In a typical assay, oxidative stress is induced in the PC12 cells using agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). nih.govfrontiersin.org The neuroprotective effect of a test compound is evaluated by its ability to increase cell viability and reduce cell death in the presence of the oxidative stressor. frontiersin.org Cell viability can be measured using methods like the MTT assay. frontiersin.org The underlying mechanisms, such as the reduction of reactive oxygen species (ROS) and the activation of antioxidant pathways like the Nrf2 pathway, are also investigated. nih.govscielo.br
While compounds isolated from Ganoderma species are often investigated for neuroprotective effects, specific studies detailing the use of this compound in neuroprotective assays against oxidative stress were not identified in the provided search results.
In Vivo Animal Models
In vivo animal models are essential for understanding the complex biological effects of a compound within a living organism. nih.gov These models are crucial for evaluating efficacy and safety profiles that cannot be determined through in vitro assays alone. researchgate.net
Rodent models are fundamental in oncology research to evaluate how potential therapeutics affect tumor growth. In vivo research has indicated that this compound has the capacity to inhibit tumor growth and reduce tumor volume in mouse models. The primary methods involve transplanting human cancer cells or tumors into immunodeficient mice (xenografts) or using mouse cancer cells in mice with intact immune systems (syngeneic models). iitri.orgfrontiersin.org
In xenograft models, human cancer cell lines from various tissues like the lung, colon, or breast are implanted into immunocompromised mice, such as nude or SCID mice. iitri.org Researchers then monitor tumor growth inhibition and tumor growth delay as key endpoints to assess the compound's efficacy. iitri.org While these models are valuable, a key consideration is that the tumors are of human origin, which may better predict clinical response. iitri.org
| Model Type | Description | Common Mouse Strains | Key Endpoints |
| Xenograft | Human tumor cells or tissues are implanted into immunodeficient mice. iitri.org | Nude, SCID, NOD-SCID iitri.orgbiocytogen.com | Tumor Growth Inhibition (TGI), Tumor Growth Delay (TGD), Survival iitri.org |
| Syngeneic | Mouse tumor cells are implanted into mice of the same genetic background. iitri.org | C57BL/6, BALB/c iitri.org | Anti-tumor immunity, Response to immunotherapies iitri.org |
Animal models that replicate the pathologies of human neurodegenerative diseases are vital for testing new therapeutic agents. neurodegenerationresearch.eunih.gov Genetically modified rodents are often used to mimic the genetic mutations found in familial cases of these diseases. neurodegenerationresearch.eunih.gov
Alzheimer's Disease (AD): Transgenic mouse models that overexpress human genes with mutations, such as the amyloid precursor protein (APP), are common. neurodegenerationresearch.eu These models develop key features of AD, like amyloid-beta (Aβ) plaques, although they may lack other features like significant neuronal loss. neurodegenerationresearch.eu Aged non-human primates can also develop some AD-like pathologies, but their use is limited. neurodegenerationresearch.eu
Parkinson's Disease (PD): Models for PD can be created by overexpressing mutant human genes like α-synuclein or LRRK2 in rodents, leading to the degeneration of dopamine (B1211576) neurons. nih.gov Toxin-induced models are also used to study neuronal loss. nih.gov
Huntington's Disease (HD): The event-based model has been applied to track the sequence of neurodegeneration in Huntington's disease, providing a framework for evaluating therapeutic interventions. acnr.co.uk
The zebrafish (Danio rerio) has become a prominent vertebrate model for high-throughput in vivo screening in drug discovery. researchgate.net Their rapid development, small size, and optical transparency make them ideal for large-scale screening of chemical libraries. researchgate.netnih.govleica-microsystems.com Compounds can often be administered simply by adding them to the water. researchgate.net
Zebrafish embryos are used to screen for various biological activities, including anti-cancer effects and developmental toxicity. nih.govnih.gov Transgenic zebrafish lines, which express fluorescent reporter genes in specific tissues, allow for automated, high-contrast imaging to detect the effects of compounds on specific biological pathways or organ systems. leica-microsystems.complos.org This makes them a powerful tool for identifying bioactive compounds like this compound before more extensive testing in mammalian models. researchgate.net
Application in Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Parkinson's Disease, Huntington's Disease)
Advanced Preclinical Model Systems
To better simulate the complexity of human diseases and improve the translation of preclinical findings to clinical trials, more advanced model systems are being employed. researchgate.net
Genetically Engineered Mouse Models (GEMMs) involve modifying the mouse genome to mimic the specific genetic mutations that cause human diseases like cancer. sigmaaldrich.comjournalmeddbu.com Unlike xenograft models where human cells are implanted, GEMMs develop tumors spontaneously in the context of a fully intact immune system, which more accurately reflects human disease progression. journalmeddbu.com For example, the RCAS/tv-a system allows for targeted oncogene expression in specific brain cells to model glioblastoma. journalmeddbu.com While specific studies using GEMMs to test this compound are not yet prevalent, these models offer a powerful platform for future research into its efficacy and mechanism of action in a more physiologically relevant setting.
Patient-Derived Xenograft (PDX) models are created by implanting fresh tumor tissue directly from a human patient into an immunodeficient mouse. nih.govnih.gov A major advantage of PDX models is that they retain the principal histological and genetic characteristics of the original patient tumor through multiple passages from mouse to mouse. nih.govnih.gov This high fidelity makes them highly predictive of clinical outcomes and invaluable for translational research. nih.govoatext.com
PDX models are increasingly used for preclinical drug evaluation, biomarker discovery, and as "avatars" for personalized medicine strategies, where different treatments can be tested on the patient's specific tumor growing in mice. nih.govmdpi.com The application of PDX models would be a logical next step in the preclinical evaluation of this compound, allowing for its efficacy to be tested across a diverse range of human tumors and helping to identify which cancer types are most likely to respond. oncotarget.com
| Advanced Model | Description | Key Advantage for this compound Research |
| GEMMs | Mice with engineered genetic mutations that lead to spontaneous disease development. sigmaaldrich.com | Allows study of this compound's effect on tumor initiation and progression within a complete, natural microenvironment. journalmeddbu.com |
| PDX Models | Direct implantation of a patient's tumor tissue into an immunodeficient mouse. nih.govnih.gov | Enables testing of this compound on tumors that closely mirror human cancer's genetic and histological complexity, aiding in personalized therapy development. nih.govoatext.com |
Structure Activity Relationship Sar Studies of Ganoderlactone D and Its Analogues
Correlations Between Chemical Structure and Biological Activity
Impact of Specific Functional Groups on Anti-inflammatory Activity
While specific SAR studies on the anti-inflammatory activity of Ganoderlactone D analogues are not extensively detailed in the available literature, general principles from studies on related terpenes and flavonoids provide valuable insights. The anti-inflammatory potential of terpenes is often linked to their chemical diversity, which provides a suitable skeleton for drug development. nih.gov Triterpenes derived from Ganoderma lucidum, for instance, have been shown to decrease the secretion of pro-inflammatory cytokines. researchgate.net
For many flavonoids, functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and prenyl groups play a significant role in their anti-inflammatory capabilities. nih.govnih.gov Studies on flavones have shown that the presence and position of hydroxyl groups can dramatically promote anti-inflammatory activity. nih.gov Similarly, for other classes of compounds like benzimidazoles, substitutions at various positions on the core scaffold are known to greatly influence anti-inflammatory effects. researchgate.net Given this compound's structure, which includes three hydroxyl groups at positions C-3, C-7, and C-12, two ketone groups at C-11 and C-15, and a γ-lactone ring at C-17, these are all likely to be critical for its activity. vulcanchem.com Alterations to these groups, such as esterification of the hydroxyls or modification of the lactone ring, would be expected to modulate its anti-inflammatory profile.
Structural Determinants for Anticancer Effects
The anticancer activity of complex natural molecules is highly dependent on their structure. frontiersin.org For compounds like vitamin D analogues, specific structural modifications have led to increased anticancer activity with reduced side effects. nih.govnih.gov The activity of these analogues is often dependent on the cell line and the specific chemical structure of the compound. mdpi.com
| Compound | Target | Binding Energy (MM-GBSA) | Predicted Mechanism |
|---|---|---|---|
| This compound | MYC | -41.96 kcal/mol vulcanchem.com | Stabilization of MYC's helical conformation, potentially disrupting heterodimerization with MAX. vulcanchem.com |
Key Structural Features for Enzyme Inhibition (e.g., α-Glucosidase, AChE)
This compound has demonstrated notable inhibitory activity against yeast α-glucosidase, an enzyme targeted in the management of type 2 diabetes. glpbio.comglpbio.comupm.edu.my It exhibits an IC50 value of 41.7 μM. vulcanchem.comglpbio.com α-Glucosidase inhibitors work by delaying carbohydrate digestion, which helps to control postprandial blood sugar levels. mdpi.commedchemexpress.com
| Compound | Enzyme | IC50 Value |
|---|---|---|
| This compound | Yeast α-Glucosidase vulcanchem.comglpbio.com | 41.7 μM vulcanchem.comglpbio.com |
Computational Approaches in SAR Analysis
Computational methods are indispensable tools in modern drug discovery and SAR analysis. researchgate.net Techniques like molecular docking, molecular dynamics simulations, and QSAR modeling provide deep insights into molecule-target interactions and help predict the activity of novel compounds, thereby accelerating the design of improved analogues. bvsalud.orgplos.org
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. academie-sciences.frwaocp.org This method is widely used to understand the binding mechanisms of potential drugs with their protein targets. For this compound, molecular docking studies have been instrumental in suggesting a competitive binding mechanism to the active site of yeast α-glucosidase. vulcanchem.com Furthermore, an in silico study used molecular mechanics-generalized Born surface area (MM-GBSA) calculations to determine a binding energy of -41.96 kcal/mol for this compound with the MYC protein, indicating a strong and stable interaction. vulcanchem.com Such studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. academie-sciences.fr
Molecular dynamics (MD) simulations build upon docking results by providing a dynamic view of the protein-ligand complex over time. plos.orgarxiv.org These simulations can reveal conformational changes in both the ligand and the target protein upon binding and help to assess the stability of the complex. bvsalud.org By simulating the movement of every atom in the system, MD can provide a more accurate understanding of the driving forces behind ligand binding and selectivity, making it a powerful tool for refining the design of this compound analogues. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.comscienceforecastoa.com A QSAR model takes the form of an equation: Activity = f(physicochemical properties and/or structural properties). wikipedia.orgscienceforecastoa.com
The process involves calculating a set of molecular descriptors for each compound in a dataset. nih.gov These descriptors are numerical representations of various physicochemical properties (e.g., lipophilicity, electronic properties, size) and structural features. nih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). mdpi.commdpi.com
While specific QSAR models for this compound are not yet published, this approach could be highly valuable. By synthesizing a series of this compound analogues and measuring their biological activities (e.g., anti-inflammatory, anticancer, or α-glucosidase inhibition), a robust QSAR model could be developed. researchgate.net Such a model would help to identify which molecular properties are most critical for activity and could be used to predict the potency of new, unsynthesized analogues, thereby guiding synthetic efforts toward more effective compounds. wikipedia.org For instance, 3D-QSAR methods consider the three-dimensional properties of the molecules, which can be particularly useful for a complex scaffold like that of this compound. nih.govnih.gov
Advancements in this compound Research Stall as Synthetic Pathways Remain Elusive
Despite keen interest in the therapeutic potential of this compound, a complex triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, progress in developing novel derivatives through chemical synthesis has been notably absent from recent scientific literature. While the natural compound and its isomers, such as 12-epi-ganoderlactone D, have been isolated and identified, detailed investigations into the rational design and synthesis of analogues to enhance bioactivity are not publicly available.
Structure-activity relationship (SAR) studies, which are fundamental to understanding how the chemical structure of a compound influences its biological effects, appear to be in their infancy for this compound. Initial analyses suggest that the inherent structural features of this compound, such as the pentatonic 20(24)-γ-lactone ring and hydroxyl groups at the C-3 and C-12 positions, are significant for its biological activities. researchgate.net This foundational knowledge is crucial for guiding the rational design of more potent and selective derivatives.
However, the subsequent steps of drug development, namely the design and chemical synthesis of novel analogues based on these SAR insights, have not been reported. The process would typically involve computational modeling to predict the effects of specific structural modifications, followed by complex multi-step organic synthesis to create these new molecules. These synthetic derivatives would then undergo rigorous biological testing to evaluate whether the intended enhancements to their pharmacological profiles have been achieved. The absence of published research detailing these synthetic endeavors indicates a significant gap in the exploration of this compound's full therapeutic potential.
General strategies for the optimization of natural product leads are well-established in medicinal chemistry. These often involve the chemical manipulation of functional groups to improve efficacy, pharmacokinetic properties, and safety profiles. Common approaches include altering ring systems, substituting functional groups, or creating isosteric replacements to fine-tune the molecule's interaction with its biological targets. nih.gov The application of these established principles to this compound could unlock new therapeutic avenues, but such studies have yet to be undertaken or at least have not been published in the scientific domain.
The current body of research provides a starting point by identifying the natural sources and potential bioactivities of this compound and its close relatives. However, without dedicated efforts in synthetic chemistry to create and test a library of derivatives, the exploration of its structure-activity landscape remains incomplete. Future research focused on the synthesis and biological evaluation of novel this compound analogues is imperative to build upon the initial discoveries and to potentially develop new therapeutic agents.
Future Perspectives and Emerging Research Directions for Ganoderlactone D
Advanced Molecular Target Identification Strategies
A significant hurdle in the development of natural products like Ganoderlactone D for therapeutic use is the precise identification of their molecular targets. While initial studies have pointed towards pathways like NF-κB, a deeper, more comprehensive understanding is required. Future research should employ advanced, unbiased strategies to elucidate the direct binding partners of this compound within the complex cellular environment.
Methodologies for identifying molecular targets are broadly categorized into reverse and forward chemical genetics. mpg.de Reverse chemical genetics starts with a known protein target, whereas forward chemical genetics begins with a desired phenotypic effect and works to identify the molecule responsible. mpg.de For a compound like this compound, where a phenotype (e.g., anti-inflammatory effect) is known but the direct target is not fully validated, a combination of approaches will be most effective.
Key Advanced Strategies:
| Strategy | Description | Potential Application for this compound |
| Affinity-Based Probes | The compound of interest is chemically modified with a tag (e.g., biotin (B1667282) or a fluorescent dye) to "pull out" its binding partners from cell lysates. nih.gov | Synthesizing a tagged this compound probe to identify its direct protein interactors, confirming or discovering new targets beyond the NF-κB pathway. |
| In vitro Resistance Selection | Exposing pathogens or cancer cells to the compound and sequencing the genomes of resistant clones can identify mutations in the target protein. nih.gov | This method could pinpoint the specific binding site or pathway affected by this compound in cancer cells. |
| Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA) | This method relies on the principle that a protein's thermal stability changes upon ligand binding. Changes across the proteome can be measured to identify targets. nih.gov | Applying TPP to cells treated with this compound could provide an unbiased, proteome-wide survey of its potential targets. |
| Computational Prediction | In silico methods, such as molecular docking and simulations, predict interactions between a small molecule and a library of protein structures. mpg.defrontiersin.org | Docking this compound against databases of protein structures could predict novel targets, which can then be validated experimentally. An in silico study has already analyzed the physicochemical properties and druglikeness of this compound. researchgate.netacs.org |
Chemoproteomics and Functional Genomics Approaches
Chemoproteomics integrates chemistry and proteomics to study the interactions of small molecules with proteins on a proteome-wide scale. This approach is particularly powerful for target identification. thno.org For this compound, chemoproteomic strategies like activity-based protein profiling (ABPP) could be employed. ABPP uses reactive chemical probes to map the functional state of enzymes in complex proteomes, offering a way to identify enzymes that are targeted by this compound. frontiersin.org Combining chemoproteomics with genetic and computational methods can enhance the efficiency and accuracy of target identification and validation. mpg.de
Functional genomics aims to understand the relationship between an organism's genome and its phenotype, providing a powerful toolkit for elucidating drug mechanisms. mdpi.combioindustry.org Techniques like RNA interference (RNAi) and CRISPR-Cas9 screens can identify genes that are essential for a compound's activity (synthetic lethality) or that confer resistance when knocked out. nih.govnih.gov
CRISPR-based screens: A genome-wide CRISPR screen in cancer cells treated with this compound could identify genes whose loss-of-function sensitizes or desensitizes the cells to the compound's effects. This can reveal the pathways this compound perturbs and identify potential biomarkers for patient stratification. nih.gov
The integration of chemoproteomics with functional genomics offers a robust platform for not only identifying the direct targets of this compound but also for understanding the functional consequences of that interaction within the cellular network. embopress.org
Exploration of Novel Potential Therapeutic Applications
While research has highlighted this compound's anti-inflammatory and anti-tumor effects, its full therapeutic potential remains to be explored. Emerging evidence suggests that compounds from Ganoderma lucidum possess a wide array of bioactivities, opening new avenues for investigation.
Neurodegenerative Diseases: Many compounds from Ganoderma lucidum have shown potential as anti-acetylcholinesterase (AChE) agents, which is a key therapeutic strategy for Alzheimer's disease. mdpi.com Derivatives of this compound, such as 7-Oxo-ganoderlactone D and 21-Hydroxythis compound, have demonstrated AChE inhibitory effects. nih.gov Future studies should directly evaluate this compound and its derivatives for their neuroprotective properties and potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.comresearchgate.net Ganoderic acids, which are structurally related to this compound, are known to target specific pathogenic proteins involved in these diseases. researchgate.net
Metabolic Disorders: this compound has been shown to inhibit yeast α-glucosidase, an enzyme involved in carbohydrate digestion. glpbio.com This finding suggests a potential role for this compound in managing hyperglycemia and type 2 diabetes. Further investigation into its effects on key metabolic enzymes and pathways is warranted.
Antiviral and Antimicrobial Activities: Ganoderma species are known to produce compounds with broad-spectrum antimicrobial and antiviral activities. frontiersin.orgresearchgate.net The potential of this compound as an antibacterial or antiviral agent has not been extensively studied and represents a significant area for future research.
Integration of Omics Technologies in this compound Research
To achieve a holistic understanding of this compound's biological effects, it is crucial to move beyond single-target, single-pathway analyses and embrace a systems-level perspective. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by the compound. nih.govalliedacademies.org
Integrated Omics Workflow:
Genomics: To understand if genetic background influences the response to this compound.
Transcriptomics (RNA-seq): To profile changes in gene expression in cells or tissues upon treatment, revealing the regulatory networks affected. alliedacademies.org
Proteomics: To quantify changes in protein levels and post-translational modifications, providing a more direct link to cellular function. frontiersin.org
Metabolomics: To measure changes in the levels of small-molecule metabolites, offering a snapshot of the cell's metabolic state and identifying perturbed metabolic pathways. alliedacademies.org
By integrating these datasets, researchers can construct detailed models of this compound's mechanism of action, identify novel biomarkers of response, and discover unexpected therapeutic applications. sapienzaeditorial.comnih.gov This multi-omics approach is essential for bridging the gap between genotype and phenotype and for advancing the compound towards clinical relevance. nih.govresearchgate.net
Addressing Research Gaps and Promoting Collaborative Studies
Despite promising initial findings, several research gaps hinder the development of this compound. There is a lack of comprehensive studies on its derivatives and their structure-activity relationships. Furthermore, most research has been conducted in vitro, with a need for more extensive in vivo validation.
Addressing these gaps requires a concerted and collaborative effort. The complexity of modern drug discovery, from target identification to clinical application, necessitates interdisciplinary collaboration between chemists, biologists, computational scientists, and clinicians. researchgate.net
Key Priorities for Collaborative Research:
Establishment of Standardized Assays: To ensure reproducibility and comparability of data across different laboratories.
Creation of Compound Libraries: Synthesizing and screening derivatives of this compound to optimize potency and explore structure-activity relationships.
Development of Data-Sharing Platforms: To facilitate the integration of multi-omics data from different research groups, accelerating the pace of discovery. researchgate.net
Formation of Research Consortia: Bringing together academic and industry partners to bridge the gap between basic research and clinical development.
By focusing on these future perspectives—employing advanced target identification methods, exploring novel therapeutic areas through a systems-level omics approach, and fostering collaborative research—the scientific community can unlock the full potential of this compound as a lead compound for developing new therapies.
Q & A
What are the primary biochemical targets and mechanisms of action of Ganoderlactone D in enzymatic inhibition studies?
Basic Research Question
this compound is identified as a potent inhibitor of α-glucosidase, with an IC50 of 41.7 μM against yeast-derived α-glucosidase . Methodologically, its inhibitory activity is typically assessed via in vitro enzyme assays using substrates like p-nitrophenyl-α-D-glucopyranoside (PNPG). The compound’s mechanism involves competitive or non-competitive binding to the enzyme’s active site, which can be validated through kinetic studies (e.g., Lineweaver-Burk plots) and molecular docking simulations to analyze binding affinity and structural interactions .
How can researchers optimize extraction and purification protocols for this compound from natural sources?
Basic Research Question
this compound is isolated from Ganoderma species (e.g., G. lucidum), requiring multi-step extraction using solvents like methanol or ethanol, followed by chromatographic techniques (e.g., silica gel column chromatography, HPLC). Key challenges include low yield and co-elution with structurally similar triterpenoids. To address this, researchers should employ hyphenated techniques such as LC-MS or NMR-guided fractionation to track the compound during purification. Purity validation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) is critical .
What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
Discrepancies in bioactivity data (e.g., varying IC50 values across studies) often arise from differences in assay conditions (pH, temperature), enzyme sources (yeast vs. mammalian α-glucosidase), or compound purity. To reconcile these, researchers should:
- Standardize assay protocols using internationally recognized guidelines (e.g., OECD or WHO methods).
- Validate compound identity and purity with orthogonal analytical methods (e.g., NMR + HRMS).
- Conduct cross-laboratory replication studies to assess reproducibility .
How can the structural-activity relationship (SAR) of this compound guide the design of more potent analogs?
Advanced Research Question
The lactone ring and hydroxyl groups at positions 3β, 7β, and 12β are critical for α-glucosidase inhibition . To enhance potency, researchers can:
- Synthesize derivatives with modified substituents (e.g., esterification of hydroxyl groups).
- Use computational tools (e.g., molecular dynamics simulations) to predict binding affinity changes.
- Test analogs in in vivo models (e.g., diabetic zebrafish) to evaluate pharmacokinetic improvements.
What advanced methodologies are suitable for elucidating this compound’s off-target effects or multi-pathway modulation?
Advanced Research Question
Beyond α-glucosidase inhibition, this compound may interact with other pathways (e.g., anti-inflammatory or antiviral pathways). To investigate this:
- Perform transcriptomic profiling (RNA-seq) or proteomic analysis (LC-MS/MS) on treated cell lines.
- Use CRISPR-Cas9 knockout models to identify genes essential for its bioactivity.
- Validate findings in animal models with biomarkers for systemic effects .
How can researchers address the low bioavailability of this compound in preclinical studies?
Advanced Research Question
Poor solubility and rapid metabolism often limit its bioavailability. Methodological solutions include:
- Formulating nanoemulsions or liposomal carriers to enhance solubility.
- Conducting pharmacokinetic studies (e.g., plasma concentration-time curves) with LC-MS quantification.
- Exploring prodrug strategies to improve stability in gastrointestinal environments .
What experimental designs are recommended for studying synergistic effects of this compound with other bioactive compounds?
Advanced Research Question
To evaluate synergism (e.g., with metformin or other antidiabetic agents):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
